molecular formula C26H17ClFN5Na2O8S2 B586226 HYRPHYNOGYXYQB-UHFFFAOYSA-L CAS No. 149530-93-8

HYRPHYNOGYXYQB-UHFFFAOYSA-L

Cat. No.: B586226
CAS No.: 149530-93-8
M. Wt: 691.997
InChI Key: HYRPHYNOGYXYQB-UHFFFAOYSA-L
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Description

HYRPHYNOGYXYQB-UHFFFAOYSA-L (CAS No. 84194-30-9) is a halogenated aromatic compound with the molecular formula C₇H₄ClFO and a molecular weight of 158.56 g/mol. Key properties include:

  • Log Po/w: Ranges from 1.67 (iLOGP) to 3.04 (SILICOS-IT), indicating moderate lipophilicity .
  • Solubility: 0.468 mg/mL in aqueous solutions, classified as "soluble" .
  • Pharmacokinetics: High gastrointestinal absorption, blood-brain barrier permeability, and CYP1A2 inhibition activity .
  • Safety: Hazard warnings include skin/eye irritation and respiratory toxicity (H315, H319, H335) .

The compound is synthesized via acetylation of 2-chloro-5-fluorobenzoic acid, suggesting applications in pharmaceutical intermediates or ligand synthesis .

Properties

CAS No.

149530-93-8

Molecular Formula

C26H17ClFN5Na2O8S2

Molecular Weight

691.997

IUPAC Name

disodium;1-amino-4-[2-[[(5-chloro-6-fluoropyrimidin-4-yl)amino]methyl]-4-methyl-6-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C26H19ClFN5O8S2.2Na/c1-11-6-12(9-30-26-20(27)25(28)31-10-32-26)22(17(7-11)43(39,40)41)33-15-8-16(42(36,37)38)21(29)19-18(15)23(34)13-4-2-3-5-14(13)24(19)35;;/h2-8,10,33H,9,29H2,1H3,(H,30,31,32)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2

InChI Key

HYRPHYNOGYXYQB-UHFFFAOYSA-L

SMILES

CC1=CC(=C(C(=C1)S(=O)(=O)[O-])NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])CNC5=C(C(=NC=N5)F)Cl.[Na+].[Na+]

Synonyms

disodium 1-amino-4-(2-(5-chloro-6-fluoro-pyrimidin-4-ylamino-methyl)-4-methyl-6-sulfo-phenylamino)-9,10-dioxo-9,10-dihydro-anthracene-2-sulfonate

Origin of Product

United States

Comparison with Similar Compounds

Compound A: 2-Chloro-5-fluorobenzoic Acid (Precursor)

Molecular Formula : C₇H₄ClFO₂
Molecular Weight : 174.56 g/mol (hypothetical calculation based on structural analogy)

Property HYRPHYNOGYXYQB-UHFFFAOYSA-L 2-Chloro-5-fluorobenzoic Acid
Functional Group Likely acetylated derivative Carboxylic acid (-COOH)
Log Po/w (XLOGP3) 2.11 ~1.5–2.0 (estimated)
Solubility 0.468 mg/mL Lower due to -COOH polarity
Bioactivity CYP1A2 inhibitor Unreported in evidence

Structural Insights :

  • The precursor’s carboxylic acid group increases polarity, reducing lipophilicity and solubility compared to the acetylated target compound. This modification likely enhances the target’s membrane permeability (BBB penetration) .

Compound B: HIGASJAPXYOCQT-UHFFFAOYSA-N

Molecular Formula : Complex structure inferred from SMILES (contains thioether, amide, and fluorinated aryl groups)

Property This compound HIGASJAPXYOCQT-UHFFFAOYSA-N
Structural Features Halogenated aromatic ring Multi-functional (S, N, F)
Molecular Weight 158.56 g/mol Likely >250 g/mol
Log Po/w 2.11 (XLOGP3) Higher due to hydrophobic S
Bioactivity CYP1A2 inhibitor Unknown (screening compound)

Functional Contrast :

  • Compound B’s thioether and amide groups may confer distinct reactivity (e.g., metal coordination or protease inhibition), diverging from the target’s CYP inhibition profile. Its larger size and hydrophobicity suggest different pharmacokinetic behaviors .

Research Implications

  • This compound’s acetylated structure optimizes lipophilicity for CNS-targeted drug design, whereas its precursor’s polarity limits bioavailability .

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